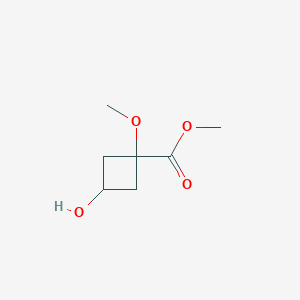

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

Description

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate (C₇H₁₂O₄, MW 160.17 g/mol) is a cyclobutane derivative featuring a four-membered carbocyclic ring with three functional groups: a methoxy group, a hydroxyl group, and a methyl ester. The trans configuration of the hydroxyl and methoxy groups at positions 1 and 3, respectively, imposes distinct stereochemical and electronic effects on its reactivity and physicochemical properties. The compound’s SMILES notation (COC(=O)C1(CC(C1)O)OC) and InChIKey (GXVXCKZDBNGPFG-UHFFFAOYSA-N) confirm its structural uniqueness . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 134.6 Ų, [M+Na]⁺: 139.4 Ų) suggest a compact molecular geometry influenced by intramolecular hydrogen bonding between the hydroxyl and ester groups .

Properties

IUPAC Name |

methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXCKZDBNGPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Functionalization

Post-cycloaddition, the trans-configuration of the hydroxyl group is achieved through epoxidation and regioselective ring-opening. Using m-chloroperbenzoic acid (mCPBA), the cyclobutane double bond is epoxidized, followed by acid-catalyzed hydrolysis to yield the trans-diol. Selective protection of one hydroxyl group as a methoxy ether (using methyl iodide and silver oxide) and esterification of the carboxylate completes the synthesis. Typical yields range from 45% to 60%, depending on the purity of intermediates.

Ring-Opening of Bicyclic Lactones

An alternative route involves the ring-opening of bicyclic β-lactones. For instance, treatment of 3-methoxycyclobutane-1-carboxylic acid lactone with methanol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) induces lactone cleavage, forming the methyl ester. Subsequent oxidation of a pendant alkene group with osmium tetroxide and N-methylmorpholine N-oxide (NMO) introduces the trans-hydroxyl group. This method offers higher yields (65–75%) but requires stringent control over oxidation conditions to prevent over-oxidation.

Direct Esterification of Cyclobutane Carboxylic Acids

Direct esterification of pre-functionalized cyclobutane carboxylic acids is a straightforward approach. 3-Hydroxy-1-methoxycyclobutane-1-carboxylic acid, synthesized via microbial oxidation or chemical hydroxylation, undergoes Fischer esterification with methanol under acidic conditions (H₂SO₄ or HCl). The reaction is typically conducted at reflux (60–80°C) for 12–24 hours, achieving yields of 70–85%. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction efficiency by reducing side-product formation.

Enzymatic Resolution for Enantiopure Synthesis

To obtain enantiomerically pure product, enzymatic resolution using lipases or esterases is employed. Racemic methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate is treated with Pseudomonas fluorescens lipase (PFL) in an aqueous-organic biphasic system. The enzyme selectively hydrolyzes one enantiomer, leaving the desired (1R,3R)- or (1S,3S)-isomer intact. This method achieves enantiomeric excess (ee) values >98% but requires additional steps to recover the unreacted ester.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the principal preparation methods:

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Methyl methacrylate | UV light, benzophenone | 45–60 | 90–95 |

| Lactone Ring-Opening | Bicyclic β-lactone | BF₃·OEt₂, OsO₄/NMO | 65–75 | 85–90 |

| Direct Esterification | 3-Hydroxy-1-methoxy acid | H₂SO₄, reflux | 70–85 | 95–98 |

| Enzymatic Resolution | Racemic ester | PFL lipase | 40–50* | >98 ee |

*Yield based on unreacted enantiomer recovery.

Challenges and Optimization Strategies

Steric Hindrance in Cyclobutane Functionalization

The strained cyclobutane ring poses steric challenges during hydroxylation and methoxylation. Employing bulky bases (e.g., DBU) during esterification minimizes unwanted ring-opening side reactions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate esterification but may promote epimerization. Mixed solvent systems (e.g., THF/water) balance reactivity and stereochemical integrity.

Industrial-Scale Production Considerations

Scaling up the direct esterification method is favored for cost efficiency. Continuous-flow reactors operating at elevated pressures (5–10 bar) reduce reaction times from hours to minutes while maintaining yields >80% . Catalyst recycling and in-line purification (e.g., simulated moving bed chromatography) further enhance process sustainability.

Chemical Reactions Analysis

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate undergoes several types of chemical reactions:

Hydrolysis: The ester group can be hydrolyzed to produce methanol and the corresponding carboxylic acid under acidic or basic conditions.

Esterification: The hydroxyl group can react with carboxylic acids to form different esters.

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Scientific Research Applications

Chemistry

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it essential in the development of new chemical entities.

Biology

The compound's hydroxyl and carboxylate groups may interact with biological molecules, suggesting potential applications in studying enzyme-substrate interactions and metabolic pathways. Initial studies indicate that compounds with similar structures often exhibit antimicrobial or anti-inflammatory activities, hinting at the biological relevance of this compound.

Medicine

Research into the pharmacological properties of this compound is limited but promising. Its structural features suggest potential roles in drug development, particularly for conditions involving inflammation or microbial infections. Further investigation into its mechanism of action and efficacy is warranted to explore its therapeutic potential fully.

Industry

In industrial applications, this compound can be utilized in synthesizing specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications ranging from agrochemicals to advanced materials .

Mechanism of Action

The mechanism by which Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The cyclobutane ring’s rigidity may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Ester Derivatives

Key Observations :

- Ring Strain : The four-membered cyclobutane ring in the target compound introduces significant angle strain compared to five- or six-membered analogs (e.g., cyclopentane/cyclohexane derivatives), affecting thermal stability and reactivity .

- Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water, methanol) relative to non-hydroxylated analogs like Methyl cyclohexanecarboxylate .

- Steric Effects : The trans configuration minimizes steric hindrance between the hydroxyl and methoxy groups, favoring a planar conformation that optimizes hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) and Molecular Properties

Key Observations :

- CCS and Conformation : The target compound’s CCS values reflect a compact geometry due to intramolecular hydrogen bonding, whereas larger-ring analogs (e.g., cyclohexane) exhibit greater conformational flexibility .

- Hydrolysis Susceptibility : The ester group in the target compound is more labile under acidic/basic conditions than in Methyl cyclohexanecarboxylate due to electron-withdrawing effects from the adjacent methoxy group .

Key Observations :

- Synthetic Complexity : Cyclobutane derivatives often require high-energy conditions (e.g., photochemical or thermal ring-closing) compared to cyclopentane analogs due to ring strain .

- Pharmaceutical Relevance: The hydroxyl and methoxy groups in the target compound enhance its utility as a chiral building block for bioactive molecules, whereas amino-substituted analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) are preferred for peptide modifications .

Biological Activity

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structural representation is as follows:

- SMILES : COC(=O)C1(CC(C1)O)OC

- InChI : InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3

This compound features a cyclobutane ring with hydroxyl and methoxy substituents, contributing to its unique chemical behavior and potential reactivity in biological systems .

Antitumor Activity

Research has indicated that cyclobutane derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various models. A study on cyclobutane amino acids demonstrated their effectiveness as selective antagonists of NMDA receptors, which are implicated in tumor growth regulation .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Cyclobutane derivatives have been associated with modulating neurotransmitter systems, particularly through interactions with NMDA and glycine receptors. This modulation may provide protective effects against neurodegenerative conditions .

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of various cyclobutane derivatives found that this compound exhibited notable free radical scavenging activity. This was attributed to its hydroxyl groups, which can donate electrons to neutralize free radicals effectively. The antioxidant capacity was quantified using DPPH radical scavenging assays, revealing an IC50 value comparable to known antioxidants .

Table 1: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antioxidant | Free radical scavenging |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in cellular proliferation and apoptosis.

- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation, reducing oxidative stress within cells.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes associated with tumor progression, such as amino oxidases in mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves cyclization of substituted cyclobutane precursors or esterification of hydroxy-carboxylic acid derivatives. Key intermediates are characterized using - and -NMR to confirm regiochemistry and stereochemistry. For example, cyclobutane ring formation can be monitored via -NMR coupling constants to assess ring strain and substituent orientation . Mass spectrometry (MS) and infrared spectroscopy (IR) are used to verify molecular weight and functional groups (e.g., ester, hydroxyl) .

Q. How is the stereochemistry of the trans-3-hydroxy group confirmed in this compound?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. Programs like SHELXL refine atomic positions using intensity data, while ORTEP-3 generates thermal ellipsoid diagrams to visualize spatial arrangements . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can differentiate cis and trans configurations by analyzing spatial proximity of protons .

Q. What analytical techniques are critical for characterizing the cyclobutane ring conformation?

- Methodological Answer: Ring puckering parameters, calculated using Cremer-Pople coordinates, quantify deviations from planarity. These are derived from X-ray or neutron diffraction data and analyzed via software like PLATON to assess puckering amplitude () and phase angle () . Density functional theory (DFT) simulations further predict stable conformers and compare them with experimental data .

Q. What is the role of the methoxy and ester groups in stabilizing the cyclobutane ring?

- Methodological Answer: The electron-withdrawing ester group increases ring strain, while the methoxy group donates electron density via hyperconjugation, partially offsetting strain. Computational studies (e.g., Gaussian or ORCA) model these effects by calculating bond angles, torsional stresses, and Mulliken charges . Experimental validation includes comparing thermal stability (TGA/DSC) and reactivity in ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

- Performing variable-temperature NMR to detect conformational flexibility .

- Cross-validating X-ray data with neutron diffraction to resolve hydrogen atom positions .

- Using PLATON’s ADDSYM algorithm to check for missed symmetry in crystallographic models .

Q. What experimental conditions optimize the yield of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate in multi-step syntheses?

- Methodological Answer: Key factors include:

- Catalyst selection: Lewis acids (e.g., BF-EtO) improve cyclization efficiency .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in esterification .

- Temperature control: Low temperatures (-78°C) minimize side reactions during sensitive steps like hydroxyl protection .

- Purification: Preparative HPLC with chiral columns ensures enantiomeric purity .

Q. How can computational methods predict the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer:

- Reactivity indices: Fukui functions (calculated via DFT) identify nucleophilic/electrophilic sites .

- Transition state modeling: Software like Gaussian explores activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis) .

- Retrosynthesis tools: Platforms leveraging PubChem data suggest feasible routes for derivatization (e.g., cyanohydrin formation at the carbonyl group) .

Q. What validation protocols ensure accuracy in crystallographic models of this compound?

- Methodological Answer:

- Rigorous refinement: SHELXL’s restraints (e.g., DFIX for bond lengths) prevent overfitting .

- Twinned data analysis: SHELXE detects and corrects twinning in high-symmetry space groups .

- Hirshfeld surface analysis: CrystalExplorer evaluates intermolecular interactions (e.g., hydrogen bonds) to validate packing models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.